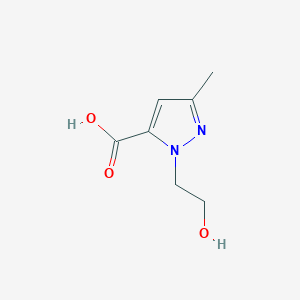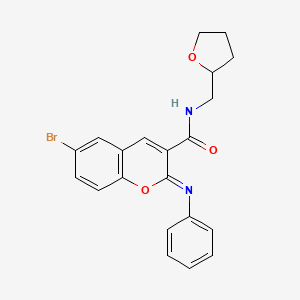
(2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound’s structure includes a chromene ring, which is a fused six-membered benzene ring and a three-membered heterocycle. It also has a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromo group could be involved in substitution reactions, while the chromene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromo group might increase the compound’s density and boiling point compared to compounds without halogens .Aplicaciones Científicas De Investigación
Cyclization and Synthesis of Novel Compounds
Cyclization of related compounds has led to the formation of novel ring systems, demonstrating the potential of (2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide in the creation of new chemical structures. For example, cyclization of 2-amino-6-bromo-4-oxochromene-3-carboxamide with diethyl oxalate and sodium ethoxide resulted in benzopyrano[2,3-d]pyrimidine derivatives (Bevan et al., 1986).
Structural Characterization and Molecular Synthesis
Structural characterization and synthesis processes are crucial for understanding the potential applications of this compound. The synthesis of similar chromones and their crystal structures provide insights into their molecular properties and potential applications (Cagide et al., 2013).
Eco-Friendly Synthesis Approaches
Eco-friendly synthesis methods have been developed for related 2-imino-2H-chromene-3-carboxamides, which is promising for sustainable chemical production processes (Proença & Costa, 2008).
Application in Diversity-Oriented Synthesis
The compound's structure, similar to other 2H-chromene derivatives, is valuable in diversity-oriented synthesis, especially for creating libraries of biologically active compounds (Vodolazhenko et al., 2012).
Potential Biological Applications
While excluding information on drug use and side effects, it's important to note that related compounds have been synthesized and evaluated for biological activities, such as anti-inflammatory and antibacterial properties, which indicates potential biomedical applications (Chaudhary et al., 2012).
Mecanismo De Acción
Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action for this compound. If it’s used in a biological context, the compound might interact with biological targets via non-covalent interactions (like hydrogen bonding or pi-stacking) due to the presence of aromatic rings .
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-N-(oxolan-2-ylmethyl)-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-19-14(11-15)12-18(20(25)23-13-17-7-4-10-26-17)21(27-19)24-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPDYDCKUDRYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-(phenylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-Adamantyliminomethyl)phenyl] 2-fluorobenzoate](/img/structure/B2777867.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2777869.png)
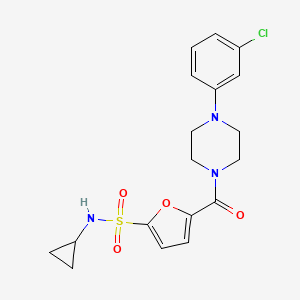
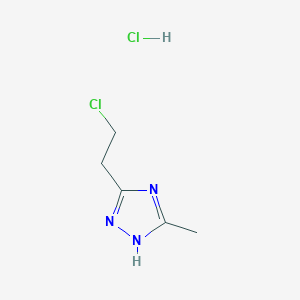
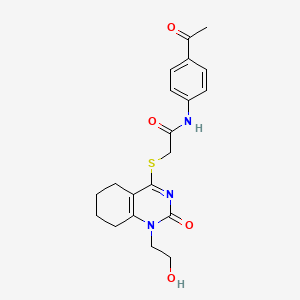
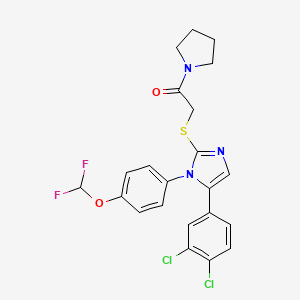
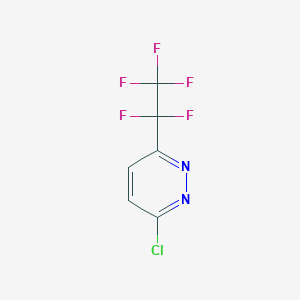
![2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B2777876.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777884.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2777885.png)
